1,3-Diacetyloxyadamantane
Description
1,3-Diacetyloxyadamantane is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. This compound features two acetyloxy (-OAc) groups at the 1,3-positions of the adamantane framework. The introduction of ester groups enhances its lipophilicity and may improve metabolic stability, making it a candidate for pharmaceutical and materials science applications. Adamantane derivatives are widely studied due to their unique structural properties, which confer resistance to thermal and chemical degradation .
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(3-acetyloxy-1-adamantyl) acetate |
InChI |
InChI=1S/C14H20O4/c1-9(15)17-13-4-11-3-12(5-13)7-14(6-11,8-13)18-10(2)16/h11-12H,3-8H2,1-2H3 |
InChI Key |
PFQLYOIUXIEHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)CC(C3)(C2)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diacetyloxyadamantane can be synthesized through the acetylation of 1,3-dihydroxyadamantane. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
While specific industrial production methods for 1,3-Diacetyloxyadamantane are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1,3-Diacetyloxyadamantane undergoes various chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield 1,3-dihydroxyadamantane.
Substitution: The acetoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The adamantane core can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy groups.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy groups.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the adamantane core.
Major Products Formed
Hydrolysis: 1,3-Dihydroxyadamantane
Substitution: Various 1,3-disubstituted adamantane derivatives
Oxidation: Oxidized adamantane derivatives with additional functional groups
Scientific Research Applications
1,3-Diacetyloxyadamantane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other adamantane derivatives, which are used in the development of new materials and catalysts.
Biology: Adamantane derivatives are studied for their potential antiviral and antibacterial properties.
Medicine: Some adamantane derivatives are used in the development of drugs for treating neurological disorders and viral infections.
Industry: The unique structure of adamantane derivatives makes them valuable in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Diacetyloxyadamantane is primarily related to its ability to undergo hydrolysis and substitution reactions. The acetoxy groups can be hydrolyzed to form hydroxyl groups, which can then participate in further chemical reactions. The adamantane core provides a stable and rigid framework that can enhance the stability and efficacy of the resulting compounds.
Comparison with Similar Compounds
Structural and Functional Insights :
- 1,3-Diacetyloxyadamantane vs. Dimethyl adamantane-1,3-dicarboxylate : Both are diester derivatives, but the acetyloxy groups in the former are bulkier than the methyl esters in the latter. This difference may reduce aqueous solubility but enhance membrane permeability, a critical factor in drug delivery .
Amine Derivatives
Adamantane diamines and amino-alcohols exhibit distinct reactivity due to their basic nitrogen atoms:
Amide Derivatives
Amides are more resistant to hydrolysis than esters, influencing their pharmacological profiles:
Stability Comparison :
- The acetamide groups in N,N'-(5,7-dimethyl adamantane-1,3-diyl) diacetamide provide greater resistance to enzymatic degradation compared to the ester linkages in 1,3-Diacetyloxyadamantane , favoring long-acting formulations .
Halogenated Derivatives
Halogenated adamantanes are precursors for further functionalization:
Reactivity Differences :
- Chlorine atoms in 1,3-Dichloroadamantane enable nucleophilic substitution, whereas 1,3-Diacetyloxyadamantane is more suited for hydrolysis or transesterification .
Isocyanide Derivatives
Adamantane isocyanides are niche intermediates with unique reactivity:
Functional Group Contrast :
- Isocyanides are highly reactive in cycloaddition reactions, whereas 1,3-Diacetyloxyadamantane serves as a stable scaffold for controlled release systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
